Heptafluoroisopropyl Methyl Ether: A Comprehensive Technical Guide
Heptafluoroisopropyl Methyl Ether: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heptafluoroisopropyl methyl ether, known in the pharmaceutical field as Sevoflurane, is a halogenated ether with significant applications across various scientific disciplines. It is a colorless, volatile liquid renowned for its use as a fast-acting and well-tolerated inhalation anesthetic. Beyond its critical role in medicine, its unique physical and chemical properties make it a valuable solvent and intermediate in the electronics and polymer industries. This technical guide provides an in-depth overview of the core physical properties of heptafluoroisopropyl methyl ether, detailed experimental protocols for their determination, and visual representations of its key biological and synthetic pathways.
Core Physical and Chemical Properties
The physical characteristics of heptafluoroisopropyl methyl ether are crucial for its application and handling. These properties have been determined by various experimental methods and are summarized below.
| Property | Value | Reference(s) |
| Chemical Structure | (CF₃)₂CHOCH₃ | [1] |
| Molecular Formula | C₄H₃F₇O | [1] |
| Molecular Weight | 200.05 g/mol | [1] |
| CAS Number | 28523-86-6 | [1] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 58.6 °C at 760 mmHg | [3][4] |
| Melting Point | Not available; remains liquid at low temps | |
| Density | 1.517–1.522 g/cm³ at 20 °C | |
| Solubility in Water | Low | [2] |
| Solubility in Organic Solvents | Soluble in most organic solvents | [2] |
| Vapor Pressure | 157 mmHg (20.9 kPa) at 20 °C | [4] |
| Refractive Index | ~1.275 |
Experimental Protocols
Accurate determination of physical properties is fundamental to the characterization and application of any chemical compound. Below are detailed methodologies for key experiments related to heptafluoroisopropyl methyl ether, based on established standards.
Determination of Boiling Point (Adapted from ASTM D1078)
The boiling point of a volatile organic liquid such as heptafluoroisopropyl methyl ether can be determined using the distillation method.
Apparatus:
-
Distillation flask (borosilicate glass)
-
Condenser
-
Graduated receiving cylinder
-
Calibrated thermometer
-
Heating mantle or oil bath
Procedure:
-
Measure 100 mL of heptafluoroisopropyl methyl ether into the distillation flask.
-
Add a few boiling chips to ensure smooth boiling.
-
Assemble the distillation apparatus, ensuring the thermometer bulb is positioned correctly, just below the side arm of the flask.
-
Begin heating the flask at a controlled rate to produce a distillation rate of 4-5 mL per minute.
-
Record the temperature at which the first drop of distillate falls from the condenser into the receiving cylinder. This is the initial boiling point.
-
Continue the distillation and record the temperature at regular volume intervals of the distillate.
-
The temperature at which the last of the liquid evaporates from the bottom of the flask is the final boiling point. The boiling point is typically reported as the temperature at which 50% of the liquid has distilled.
Determination of Density (Adapted from OECD Guideline 109)
The density of a liquid can be accurately measured using a pycnometer.
Apparatus:
-
Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)
-
Analytical balance (accurate to ±0.1 mg)
-
Constant temperature water bath
Procedure:
-
Thoroughly clean and dry the pycnometer.
-
Weigh the empty, dry pycnometer and record its mass (m₁).
-
Fill the pycnometer with distilled water and place it in the constant temperature water bath (e.g., 20 °C) until it reaches thermal equilibrium.
-
Ensure the capillary is filled to the mark, removing any excess water. Dry the outside of the pycnometer and weigh it (m₂).
-
Empty and dry the pycnometer completely.
-
Fill the pycnometer with heptafluoroisopropyl methyl ether and repeat step 3.
-
Dry the outside of the pycnometer and weigh it (m₃).
-
The density of heptafluoroisopropyl methyl ether (ρ) is calculated using the formula: ρ = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the known density of water at the experimental temperature.
Determination of Solubility in Water (General Procedure)
The solubility of sparingly soluble ethers in water can be determined by establishing equilibrium and measuring the concentration in the aqueous phase.
Apparatus:
-
Separatory funnel or a sealed flask
-
Constant temperature shaker or magnetic stirrer
-
Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS)
Procedure:
-
Add a known volume of heptafluoroisopropyl methyl ether to a known volume of deionized water in a separatory funnel or sealed flask. The amount of ether should be in excess of its expected solubility.
-
Agitate the mixture vigorously in a constant temperature shaker or with a magnetic stirrer for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.
-
Allow the two phases to separate completely.
-
Carefully withdraw a sample from the aqueous layer, ensuring no contamination from the ether layer.
-
Analyze the aqueous sample using a calibrated GC-FID or GC-MS to determine the concentration of heptafluoroisopropyl methyl ether.
-
The solubility is reported as the measured concentration in the aqueous phase at the specified temperature.
Signaling and Metabolic Pathways
Anesthetic Mechanism of Action: GABAA Receptor Modulation
Heptafluoroisopropyl methyl ether's primary anesthetic effect is mediated through its interaction with the γ-aminobutyric acid type A (GABAA) receptor, a major inhibitory neurotransmitter receptor in the central nervous system.[5][6] It acts as a positive allosteric modulator, enhancing the effect of GABA.[7][8] This leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and subsequent inhibition of neuronal firing.[5]
Caption: Mechanism of GABAA receptor potentiation by heptafluoroisopropyl methyl ether.
Metabolic Pathway
Heptafluoroisopropyl methyl ether is metabolized in the liver primarily by the cytochrome P450 enzyme, CYP2E1.[1][8] This biotransformation process results in the formation of hexafluoroisopropanol (HFIP) and inorganic fluoride ions.[1] The HFIP is then rapidly conjugated with glucuronic acid and excreted in the urine.[1]
Caption: Metabolic pathway of heptafluoroisopropyl methyl ether.
Synthesis Workflow
A common and efficient method for the synthesis of heptafluoroisopropyl methyl ether is a two-step process starting from 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[9][10] The first step involves chloromethylation of HFIP, followed by a halogen-exchange fluorination to yield the final product.[9]
Caption: Two-step synthesis workflow for heptafluoroisopropyl methyl ether.
References
- 1. ClinPGx [clinpgx.org]
- 2. uomus.edu.iq [uomus.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. Different ethanol exposure durations affect cytochrome P450 2E1-mediated sevoflurane metabolism in rat liver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. infinitalab.com [infinitalab.com]
- 6. oecd.org [oecd.org]
- 7. store.astm.org [store.astm.org]
- 8. Identification of cytochrome P450 2E1 as the predominant enzyme catalyzing human liver microsomal defluorination of sevoflurane, isoflurane, and methoxyflurane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. US6100434A - Method for synthesizing sevoflurane and an intermediate thereof - Google Patents [patents.google.com]
